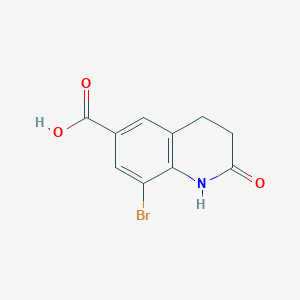![molecular formula C14H10N2O4 B15064917 N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide CAS No. 169613-18-7](/img/structure/B15064917.png)
N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide is a chemical compound that belongs to the class of pyranoquinolines Pyranoquinolines are known for their diverse biological activities and are often found in natural alkaloids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide typically involves the reaction of 2,4(1H,3H)-quinolinediones with acetylenedicarboxylates in the presence of a catalyst such as triethylamine in ethanol. This reaction yields ethyl 5,6-dihydro-2,5-dioxo-6,9-disubstituted-2H-pyrano[3,2-c]quinoline-4-carboxylates . Another method involves the microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis and catalytic approaches are promising for scaling up the production due to their efficiency and reduced environmental impact .
化学反応の分析
Types of Reactions
N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to various reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyranoquinolines, which can exhibit different biological activities depending on the introduced functional groups .
科学的研究の応用
N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
作用機序
The mechanism of action of N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and BRAF V600E, which are important in cancer cell proliferation . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to antiproliferative effects.
類似化合物との比較
Similar Compounds
Pyrano[3,2-c]quinoline-4-carboxylates: These compounds share a similar core structure and exhibit comparable biological activities.
2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates: These derivatives also have a quinoline core and are used in similar applications.
Uniqueness
N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide is unique due to its specific acetamide functional group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
CAS番号 |
169613-18-7 |
|---|---|
分子式 |
C14H10N2O4 |
分子量 |
270.24 g/mol |
IUPAC名 |
N-(2,5-dioxo-6H-pyrano[3,2-c]quinolin-3-yl)acetamide |
InChI |
InChI=1S/C14H10N2O4/c1-7(17)15-11-6-9-12(20-14(11)19)8-4-2-3-5-10(8)16-13(9)18/h2-6H,1H3,(H,15,17)(H,16,18) |
InChIキー |
JKTNFBTWPCYHHJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC2=C(C3=CC=CC=C3NC2=O)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15064840.png)
![2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one](/img/structure/B15064847.png)







![2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B15064895.png)



![[2-(2-phenylphenyl)phenyl]boronic acid](/img/structure/B15064922.png)
